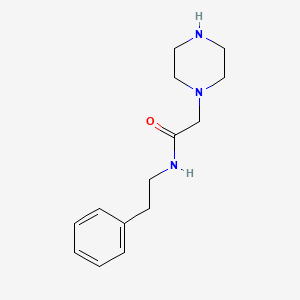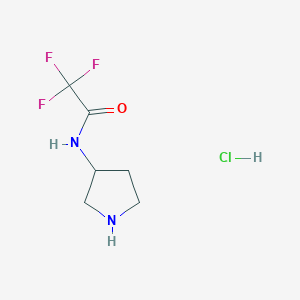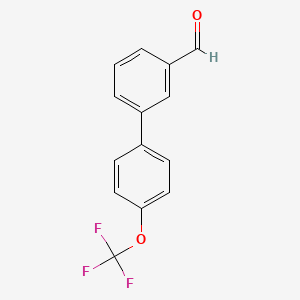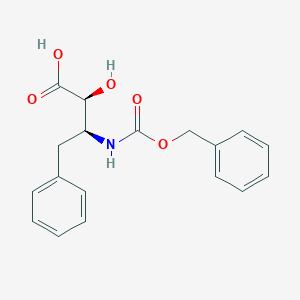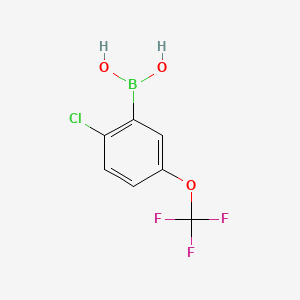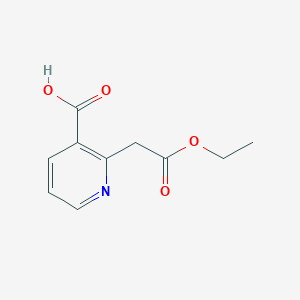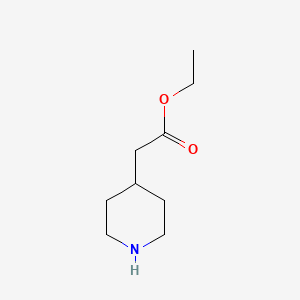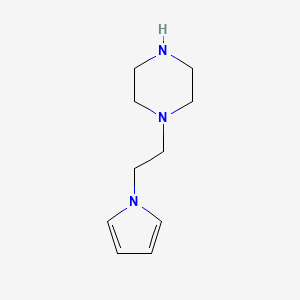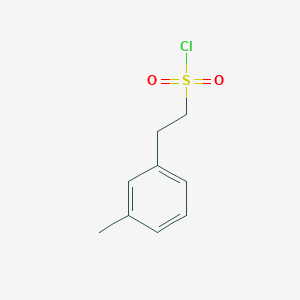
2-(1-Aminoethyl)anilin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of aniline derivatives involves modifying aniline monomers with various characteristics . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized and characterized . The structures and composition of the polymers that were synthesized were confirmed by various spectroscopic techniques .Molecular Structure Analysis
The molecular formula of “2-(1-Aminoethyl)aniline” is C8H12N2 . Its molar mass is 136.19 g/mol . The predicted density is 1.056±0.06 g/cm3 . The predicted pKa is 9.57±0.10 .Chemical Reactions Analysis
Aniline compounds are precursors to many industrial chemicals . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .Physical And Chemical Properties Analysis
“2-(1-Aminoethyl)aniline” has a predicted boiling point of 74 °C (Press: 0.1 Torr) . Its flash point is 132.8°C . The vapor pressure is 0.0104mmHg at 25°C . The refractive index is 1.59 .Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Verbindungen
2-(1-Aminoethyl)anilin: wird bei der Synthese von 3,4-Dihydrochinazolinen eingesetzt, heterocyclischen Verbindungen mit erheblichen medizinischen Eigenschaften . Diese Verbindungen finden sich in zahlreichen Naturprodukten und synthetischen Arzneimitteln, darunter Alkaloide mit wertvollen biologischen Aktivitäten. Die Fähigkeit, den 3,4-Dihydrochinazolin-Kern effizient zusammenzubauen, ist für die Arzneimittelentwicklung entscheidend, da er in Antikrebs- und antiviralen Wirkstoffen vorkommt.
Farbstoffherstellung
This compound: ist ein Vorläufer bei der Herstellung von Farbstoffen und Pigmenten. Seine chemische Struktur ermöglicht die Herstellung einer vielfältigen Farbpalette, die in Textilien, Tinten und Beschichtungen verwendet wird .
Synthese von Fluoreszenzfarbstoffen
Die Verbindung wird auch bei der Synthese von Fluoreszenzfarbstoffen verwendet. Diese Farbstoffe finden Anwendung in der biologischen Bildgebung und Diagnostik, wo sie bei der Visualisierung von Strukturen und Prozessen in lebenden Organismen helfen .
Modifikation von Seidenfibroin
This compound: wird zur chemischen Modifikation von Seidenfibroin eingesetzt, um seine Hydrophilie und Struktur anzupassen . Diese Modifikation ist für verschiedene Anwendungen in der Biotechnologie und Materialwissenschaft unerlässlich, bei denen die natürlichen Eigenschaften von Seidenfibroin für bestimmte Anwendungen verbessert werden.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-aminoethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQQOKKKXYRMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378054 | |
| Record name | 2-(1-aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39909-26-7 | |
| Record name | 2-(1-aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



